molecular formula C18H15BrN2O3 B11362875 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11362875
M. Wt: 387.2 g/mol
InChI Key: ODJVZWMYTKYUKP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a bromophenoxy group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-furylmethylamine and 2-pyridylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the furan and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)ETHANOL: Similar in structure but lacks the furan and pyridine rings.

    2-(4-BROMOPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar but without the furan ring.

    2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar but without the pyridine ring.

Uniqueness

The presence of both the furan and pyridine rings in 2-(4-BROMOPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE makes it unique compared to its analogs. These rings contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H15BrN2O3/c19-14-6-8-15(9-7-14)24-13-18(22)21(12-16-4-3-11-23-16)17-5-1-2-10-20-17/h1-11H,12-13H2

InChI Key

ODJVZWMYTKYUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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